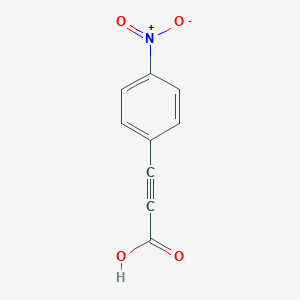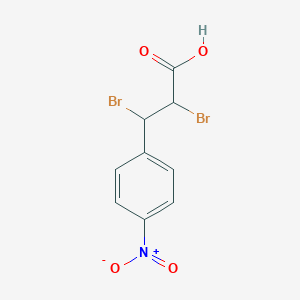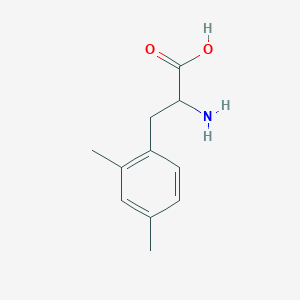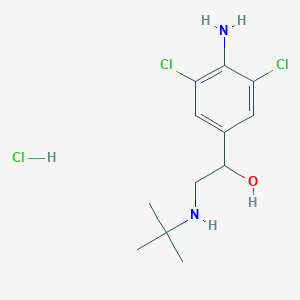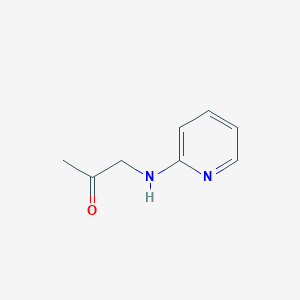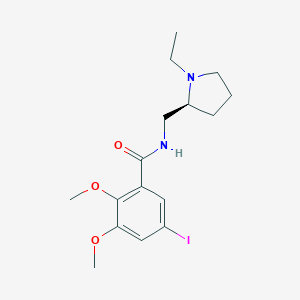
Epidepride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epidepride is a selective dopamine D2 receptor antagonist that has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It is a potent and highly selective antagonist of the D2 receptor, which is one of the five known dopamine receptor subtypes.
Applications De Recherche Scientifique
Imaging Dopamine D2 Receptors in Pituitary Adenomas
Epidepride, a benzamide derivative with high affinity for D2 receptors, is used in SPECT imaging of striatal and extrastriatal dopamine D2 receptors. A study by Pirker et al. (1996) demonstrated the efficacy of iodine-123-labeled epidepride in visualizing dopamine receptors in pituitary adenomas, suggesting its potential in predicting responses to dopamine agonist treatment (Pirker et al., 1996).
Differential Diagnosis of Movement Disorders
Epidepride's utility in differentiating movement disorders such as Parkinson's disease, multiple system atrophy, and Huntington's disease through SPECT imaging was explored by Pirker et al. (1997). This study highlighted the radiotracer's capabilities, although its high specific-to-nondisplaceable binding ratio did not significantly improve discrimination between different basal ganglia disorders (Pirker et al., 1997).
Visualization of Extrastriatal Dopamine D2 Receptors
Kessler et al. (1992) used [123I]Epidepride in single photon tomography to visualize extrastriatal dopamine D2 receptors in the human brain. Their work provided insights into the distribution and uptake of epidepride in various brain regions, including the thalamus, pituitary, hypothalamus, and temporal lobe (Kessler et al., 1992).
Research on Schizophrenia
Huang et al. (2012) investigated the application of [(123)I]Epidepride in studying dopamine D(2)/D(3) receptor binding in a rat schizophrenia model. Their findings suggest that epidepride can be a valuable tool for understanding alterations in dopamine receptor binding in schizophrenia and evaluating therapeutic effects (Huang et al., 2012).
Propriétés
Numéro CAS |
107188-87-4 |
|---|---|
Nom du produit |
Epidepride |
Formule moléculaire |
C16H23IN2O3 |
Poids moléculaire |
418.27 g/mol |
Nom IUPAC |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1 |
Clé InChI |
APNNSBJHVTUORL-LBPRGKRZSA-N |
SMILES isomérique |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
Autres numéros CAS |
107188-87-4 |
Synonymes |
epidepride N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



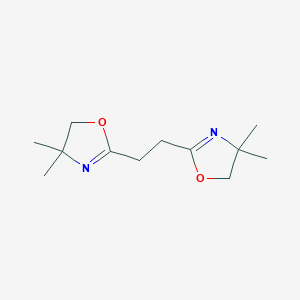



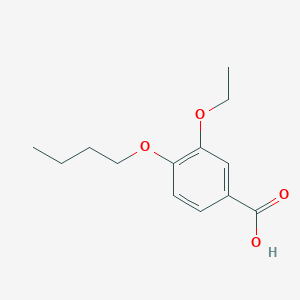
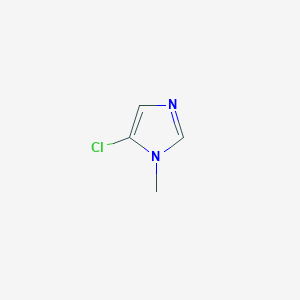
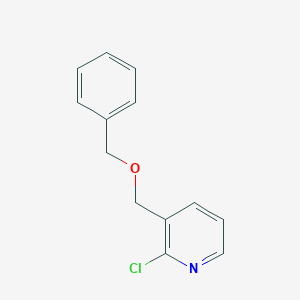

![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)
